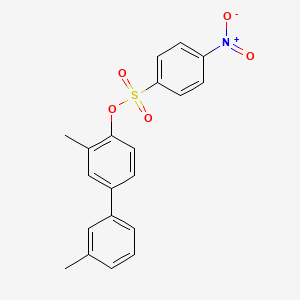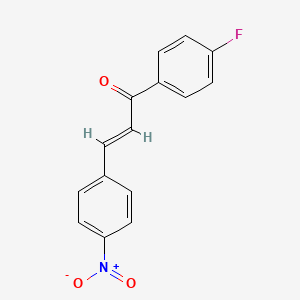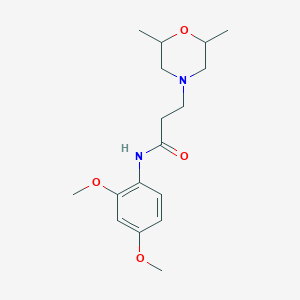![molecular formula C16H21N3O2 B10883328 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883328.png)
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound with a complex structure. It belongs to the class of pyrazolones, which are known for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group, a propylamino group, and a pyrazolone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolone ring can be reduced to form a dihydropyrazolone derivative.
Substitution: The propylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of dihydropyrazolone derivatives.
Substitution: Formation of various substituted pyrazolones.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyphenylpyrazolone: Similar structure but lacks the propylamino group.
5-methylpyrazolone: Similar core structure but lacks the methoxyphenyl and propylamino groups.
Propylaminopyrazolone: Similar structure but lacks the methoxyphenyl group.
Uniqueness
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of its methoxyphenyl, propylamino, and pyrazolone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H21N3O2 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-methyl-4-(C-methyl-N-propylcarbonimidoyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H21N3O2/c1-5-10-17-11(2)15-12(3)18-19(16(15)20)13-6-8-14(21-4)9-7-13/h6-9,18H,5,10H2,1-4H3 |
InChI-Schlüssel |
OPZSFBVLSUZSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10883249.png)
![1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10883255.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10883262.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10883269.png)
![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B10883274.png)
![2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B10883276.png)
![N-(4-acetylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10883307.png)
![Ethyl 6-methyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10883315.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883316.png)

![1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883318.png)

![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)
